molecular formula C12H13FN2O2 B12864969 tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12864969
M. Wt: 236.24 g/mol
InChI Key: IKZIICYVAGVBDH-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated heterocyclic compound It is a derivative of pyrrolopyridine, a structure known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and coupling reagents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-ylcarbamate
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Uniqueness

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 5-fluoropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-7H,1-3H3

InChI Key

IKZIICYVAGVBDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)F

Origin of Product

United States

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